molecular formula C13H10Cl2O B1595841 2,4-Dichloro-1-(phenylmethoxy)benzene CAS No. 19578-69-9

2,4-Dichloro-1-(phenylmethoxy)benzene

Cat. No. B1595841
CAS RN: 19578-69-9
M. Wt: 253.12 g/mol
InChI Key: VGXNWZVQHZSHCK-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-(phenylmethoxy)benzene” is a chemical compound with the molecular formula C13H10Cl2O . It’s a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(phenylmethoxy)benzene” consists of a benzene ring with two chlorine atoms and one phenylmethoxy group attached .


Physical And Chemical Properties Analysis

“2,4-Dichloro-1-(phenylmethoxy)benzene” has a molecular weight of 253.13 . It’s a solid at room temperature .

Scientific Research Applications

Photocatalysis

Studies have explored the photocatalytic oxidation processes of chlorophenols, which share structural similarities with 2,4-Dichloro-1-(phenylmethoxy)benzene. For instance, the photocatalyzed oxidation pathways of 2,4-dichlorophenol by CdS in various pH conditions have been investigated, revealing the influence of pH on the oxidation process and the types of intermediates produced (Tang & Huang, 1995).

Solvent Extraction

Research into the development of solvent extraction systems for the selective separation of palladium(II) from secondary raw materials has utilized similar compounds. For example, 1,2-bis(2-methoxyethylthio)benzene has been studied for its effectiveness in palladium recovery, indicating the potential for related compounds in recycling and metal recovery processes (Traeger et al., 2012).

Environmental Analysis

Methods for the determination of volatile organic compounds, including benzene, in ambient air have been developed, utilizing gas chromatography-mass spectrometry. This research contributes to understanding the environmental presence and impact of such compounds (Jonsson & Berg, 1980).

Polymer Chemistry

The synthesis and properties of poly(tetraphenylethene)-based polymers, which may include functional groups similar to 2,4-Dichloro-1-(phenylmethoxy)benzene, have been studied for applications in optical materials, highlighting the versatility of these compounds in materials science (Hu et al., 2012).

Reaction Mechanisms

Research into the reactions of semiquinone radicals with molecular oxygen, utilizing compounds with structural motifs related to 2,4-Dichloro-1-(phenylmethoxy)benzene, provides insights into antioxidant behavior and reaction dynamics, with implications for understanding oxidative stress and designing antioxidants (Valgimigli et al., 2008).

Safety And Hazards

“2,4-Dichloro-1-(phenylmethoxy)benzene” may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2,4-dichloro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXNWZVQHZSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307328
Record name 1-(Benzyloxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(phenylmethoxy)benzene

CAS RN

19578-69-9
Record name 2,4-Dichloro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19578-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 190733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19578-69-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190733
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzyloxy)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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